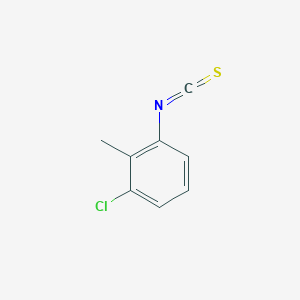
2-phenyl-3H-1,3,2-benzothiazaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-3H-1,3,2-benzothiazaborole is a heterocyclic compound that contains boron, nitrogen, and sulfur atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-3H-1,3,2-benzothiazaborole typically involves the reaction of o-phenylenediamine with boronic acids under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the boron-nitrogen bond . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-phenyl-3H-1,3,2-benzothiazaborole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-phenyl-3H-1,3,2-benzothiazaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Mecanismo De Acción
The mechanism by which 2-phenyl-3H-1,3,2-benzothiazaborole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 2-phenyl-2,3-dihydro-1,3-benzothiazole
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2-Phenyl-1,2-dihydro-3H-indazol-3-one
Uniqueness: 2-phenyl-3H-1,3,2-benzothiazaborole is unique due to the presence of boron within its structure, which imparts distinct chemical properties compared to its analogs. This boron atom can participate in unique bonding interactions and reactions, making the compound valuable in various applications .
Propiedades
Número CAS |
16239-25-1 |
|---|---|
Fórmula molecular |
C12H10BNS |
Peso molecular |
211.09 g/mol |
Nombre IUPAC |
2-phenyl-3H-1,3,2-benzothiazaborole |
InChI |
InChI=1S/C12H10BNS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,14H |
Clave InChI |
JXTMSVMBRYBIQW-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
SMILES canónico |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
| 16239-25-1 | |
Sinónimos |
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















